Lipophilicity Differential vs. 3-Bromo-5-fluoroaniline
The presence of two methyl groups in the target compound increases logP by 0.8 units relative to the des-methyl analog 3-bromo-5-fluoroaniline. This is a calculated difference using the XLogP3 algorithm on authoritative computed properties in PubChem. Higher lipophilicity generally correlates with improved membrane permeability, a key parameter in drug design [1].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Bromo-5-fluoroaniline; XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.8 (40% increase relative to comparator) |
| Conditions | Computed property, PubChem 2025 release, XLogP3 3.0 algorithm |
Why This Matters
For medicinal chemistry programs, a logP increase of 0.8 can shift a compound's predicted absorption and distribution profile, making the target compound a superior choice when increased membrane permeability is desired without adding further heteroatoms.
- [1] PubChem. 3-Bromo-5-fluoroaniline (CID 15020155) and 3-Bromo-5-fluoro-2,4-dimethylaniline (CID 84785895). XLogP3-AA comparison. View Source
